molecular formula C20H21N3O2S B4798264 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

Cat. No.: B4798264
M. Wt: 367.5 g/mol
InChI Key: OEKQBOSRQSNZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring system substituted with trimethyl groups and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of 4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent.

    Carbamate Formation: The final step involves the reaction of the sulfanyl-substituted quinazoline with phenyl isocyanate to form the phenylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl and phenylcarbamate groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: Shares the quinazoline core but differs in the functional groups attached.

    2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate: Similar structure with a different substituent on the carbamate moiety.

Uniqueness

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate is unique due to the combination of the quinazoline core with the sulfanyl and phenylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQBOSRQSNZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 2
Reactant of Route 2
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 4
Reactant of Route 4
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 5
Reactant of Route 5
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 6
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.